molecular formula C21H21N5O2 B11008252 N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11008252
M. Wt: 375.4 g/mol
InChI Key: OKPXXIGYBICWSV-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a fascinating compound with a complex structure. Let’s break it down:

    Indole: The indole moiety (1H-indol-1-yl) is a bicyclic aromatic ring system found in various natural products, pharmaceuticals, and biologically active compounds.

    Benzotriazinone: The benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is another intriguing fragment, known for its diverse reactivity.

Preparation Methods

The synthesis of this compound involves the reaction between tryptamine (a biogenic amine) and naproxen (a nonsteroidal anti-inflammatory drug). The synthetic route likely employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent . Further details on reaction conditions and yields would require additional research.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on specific transformations. Major products could include derivatives with modified indole or benzotriazinone functionalities.

Scientific Research Applications

    Medicine: Its anti-inflammatory properties (similar to naproxen) could be explored further.

    Chemistry: Investigating its reactivity and derivatization pathways.

    Biology: Understanding its impact on cellular processes.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with molecular targets related to inflammation and signaling pathways.

Comparison with Similar Compounds

While direct analogs are scarce, comparing it to related indole-based or benzotriazinone-containing compounds could reveal its uniqueness.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H21N5O2/c27-20(22-12-15-25-14-11-16-6-1-4-9-19(16)25)10-5-13-26-21(28)17-7-2-3-8-18(17)23-24-26/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,22,27)

InChI Key

OKPXXIGYBICWSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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